(S)-1-Thiazol-4-yl-ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSQSRLKMIEAH-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 1 Thiazol 4 Yl Ethylamine
Asymmetric Synthesis Approaches to Enantiopure (S)-1-Thiazol-4-yl-ethylamine
Asymmetric synthesis offers an efficient route to chiral molecules by directly producing the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. Key approaches include the use of chiral auxiliaries, asymmetric catalytic reductions, and enantioselective aminations.
Chiral Auxiliaries in the Synthesis of this compound Precursors
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This strategy is widely applied in the synthesis of chiral amines.
While specific literature detailing the use of chiral auxiliaries for the synthesis of this compound is not extensively documented, the methodology is well-established for analogous chiral amines. A common approach involves the condensation of a prochiral ketone, in this case, 1-(thiazol-4-yl)ethanone (B1352759), with a chiral sulfinamide, such as (R)-tert-butanesulfinamide. The resulting N-sulfinyl imine intermediate effectively blocks one face of the imine C=N bond. Subsequent reduction of this imine with a non-selective reducing agent, like sodium borohydride, proceeds with high diastereoselectivity, as the hydride is directed to the less sterically hindered face. The final step involves the acidic cleavage of the sulfinyl group to yield the enantiomerically enriched primary amine. This versatile method has proven highly effective for a vast range of aryl and heteroaryl amines.
Asymmetric Catalytic Reductions for the Formation of this compound
Asymmetric catalytic reduction, particularly the transfer hydrogenation of prochiral ketones, is one of the most powerful and atom-economical methods for producing chiral secondary alcohols and, by extension, chiral amines. The direct precursor for this compound via this route is 1-(thiazol-4-yl)ethanone.
This transformation is commonly achieved using ruthenium (II) catalysts complexed with chiral diamine-based ligands, such as those developed by Noyori and coworkers. In a typical asymmetric transfer hydrogenation (ATH) reaction, a hydrogen source like formic acid/triethylamine azeotrope or isopropanol (B130326) is used to reduce the ketone. The chiral catalyst ensures that the hydride is delivered to one prochiral face of the carbonyl group, resulting in the formation of the corresponding (S)-alcohol with high enantiomeric excess (ee). This alcohol can then be converted to the desired (S)-amine through standard functional group manipulations, such as conversion to an azide (B81097) followed by reduction. Alternatively, direct asymmetric reductive amination of the ketone can provide the amine in a single step.
Table 1: Representative Catalytic Systems for Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones
| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Typical Substrate Class | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Aryl and Heteroaryl Ketones | >95% |
| [RuCl₂(p-cymene)]₂ | (S,S)-MsDPEN | HCOOH/NEt₃ | Aryl and Heteroaryl Ketones | >97% |
| RuCl₂(PPh₃)₃ | (S,S)-DAIPEN | Isopropanol/KOH | Aryl Ketones | >98% |
Enantioselective Amination Strategies to Access this compound
Enantioselective amination involves the direct introduction of an amino group to a prochiral substrate to form a chiral amine. Modern advancements in this area include biocatalytic and transition-metal-catalyzed approaches.
One of the most effective biocatalytic methods is transamination, which utilizes transaminase enzymes (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738), to a ketone acceptor. By selecting an appropriate (S)-selective transaminase, 1-(thiazol-4-yl)ethanone can be directly converted into this compound with very high enantioselectivity. This method is highly valued for its green credentials, operating under mild aqueous conditions.
Another strategy is the catalytic enantioselective synthesis of amines from vinyl-substituted N-heterocycles. A chiral Brønsted acid catalyst, such as a chiral phosphoric acid (CPA), can promote the addition of an amine nucleophile to a vinyl group, creating a prochiral intermediate that is then protonated asymmetrically to generate the final chiral amine product with high enantioselectivity nih.gov.
Enzymatic Resolution Techniques for Enantiomeric Separation of 1-Thiazol-4-yl-ethylamine
Enzymatic resolution is a widely used industrial method for separating racemic mixtures. It relies on the high enantioselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.
Biocatalytic Approaches for the Resolution of Racemic 1-Thiazol-4-yl-ethylamine
The kinetic resolution of racemic 1-Thiazol-4-yl-ethylamine is most commonly achieved through enantioselective N-acylation catalyzed by lipases. Lipases are robust and commercially available enzymes that can function in non-aqueous solvents, making them ideal for synthetic applications.
In this process, the racemic amine is treated with an acylating agent (an acyl donor) in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-enantiomer) unreacted. The most frequently used and highly effective biocatalyst for this transformation is the immobilized form of Lipase B from Candida antarctica (CALB), often marketed as Novozym 435. mdpi.commdpi.com The resulting acylated amine (amide) and the unreacted amine can then be easily separated by standard methods like extraction or chromatography.
Table 2: Screening of Lipases for the Kinetic Resolution of Racemic Amines
| Enzyme Source | Acyl Donor | Solvent | Typical Conversion | Enantiomeric Excess (ee) of Unreacted Amine |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Ethyl acetate (B1210297) | Diisopropyl ether | ~50% | >99% |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Toluene | ~50% | >95% |
| Candida rugosa Lipase (CRL) | Isopropyl acetate | Hexane (B92381) | Variable | Moderate to high |
| Pseudomonas fluorescens Lipase (AK) | Vinyl acetate | Tetrahydrofuran (THF) | ~50% | >99% |
Optimization of Enzyme-Mediated Kinetic Resolution Processes
The efficiency and selectivity of an enzyme-mediated kinetic resolution are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high enantiomeric excess and practical yields. Key factors that are typically optimized include the choice of acyl donor, the solvent, temperature, and enzyme loading.
Acyl Donor: The structure of the acylating agent can significantly impact the reaction rate and enantioselectivity. Activated esters, such as vinyl acetate or isopropenyl acetate, are often used because they lead to an irreversible acylation, driving the reaction forward. Other esters like ethyl acetate or alkoxyacetates are also commonly employed.
Solvent: The choice of organic solvent is critical as it affects enzyme activity and stability. Solvents with low polarity, such as hexane, toluene, or methyl tert-butyl ether (MTBE), are generally preferred for lipase-catalyzed reactions.
Temperature: While higher temperatures can increase the reaction rate, they may also lead to a decrease in enzyme stability and enantioselectivity. The optimal temperature is typically determined experimentally, often falling in the range of 30-60°C.
By systematically optimizing these conditions, it is possible to achieve a conversion close to the theoretical maximum of 50% while obtaining both the acylated product and the remaining unreacted amine with very high enantiomeric purity (>99% ee).
Table 3: Influence of Reaction Parameters on CALB-Catalyzed Resolution
| Parameter Varied | Condition | Observed Effect on Conversion & Enantioselectivity (E-value) |
|---|---|---|
| Acyl Donor | Ethyl Acetate | Good selectivity, moderate rate |
| Vinyl Acetate | Excellent selectivity, irreversible reaction, often higher rate | |
| Solvent | Toluene | High enzyme stability and selectivity |
| Acetonitrile (B52724) | Lower enzyme activity and selectivity | |
| Temperature | 30°C | Good selectivity, slower reaction rate |
| 50°C | Faster reaction rate, potential for slightly lower selectivity |
Chemoenzymatic Synthetic Pathways to this compound
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective routes to target molecules. For the synthesis of this compound, two primary enzymatic strategies are particularly relevant: the asymmetric synthesis from a prochiral ketone using transaminases and the kinetic resolution of a racemic amine using lipases.
Asymmetric Synthesis using Transaminases
Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. mdpi.comresearchgate.net The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine or L-alanine, to the ketone substrate, 4-acetylthiazole, yielding the desired (S)-enantiomer of the amine with high enantiomeric excess. mdpi.com
The general reaction is depicted below:
4-Acetylthiazole + Amine Donor --(Transaminase, PLP)--> this compound + Ketone Byproduct
The efficiency of this biotransformation is influenced by several factors, including the choice of transaminase, the amine donor, reaction pH, temperature, and the presence of co-solvents to improve substrate solubility and alleviate product inhibition. mdpi.com While specific studies on the transaminase-mediated synthesis of this compound are not extensively detailed in the literature, data from analogous bulky ketone substrates can provide insights into the potential efficacy of this approach.
Table 1: Representative Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines
| Enzyme Source | Ketone Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Vibrio fluvialis | 4'-(trifluoromethyl)acetophenone | Isopropylamine | >99 | >99 (S) |
| Engineered E. coli | 1-phenylpropan-2-one | Isopropylamine | 88-89 | >99 (R) |
This table presents data from similar reactions to illustrate the potential of transaminases for the synthesis of this compound.
Kinetic Resolution using Lipases
An alternative chemoenzymatic route is the kinetic resolution of racemic 1-Thiazol-4-yl-ethylamine. Lipases are widely used for this purpose due to their stereoselectivity in acylating one enantiomer of a racemic mixture at a much faster rate than the other. nih.govmdpi.com In a typical lipase-catalyzed kinetic resolution, the racemic amine is reacted with an acyl donor, such as an ester, in a suitable organic solvent. The lipase selectively acylates one enantiomer, allowing for the separation of the acylated amine and the unreacted enantiomerically enriched amine.
For the production of this compound, a lipase that preferentially acylates the (R)-enantiomer would be ideal, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Racemic Amines
| Lipase Source | Racemic Amine | Acyl Donor | Unreacted Amine ee (%) |
|---|---|---|---|
| Candida antarctica Lipase B | 1-Phenylethylamine | Ethyl acetate | >99 (S) |
| Pseudomonas fluorescens | trans-Flavan-4-ol | Vinyl acetate | 50-99 (S) |
This table showcases the effectiveness of lipases in resolving racemic mixtures, suggesting a viable pathway for obtaining enantiopure this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. In the context of this compound synthesis, these principles can be applied to both the chemical and chemoenzymatic steps.
Use of Greener Solvents and Catalysts
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. ufms.br For the synthesis of thiazole (B1198619) derivatives, researchers have explored the use of recyclable catalysts and green solvents to minimize waste and environmental impact. mdpi.combepls.com For instance, the use of chitosan-based biocatalysts has been reported for the synthesis of thiazoles under mild conditions. nih.gov
Alternative Energy Sources
Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of thiazole derivatives. jmchemsci.comtandfonline.comnih.govtandfonline.comnih.gov These techniques often allow for solvent-free reactions, further enhancing the green credentials of the synthetic process. nih.gov
Atom Economy and Waste Reduction
Table 3: Application of Green Chemistry Principles in Thiazole Synthesis
| Green Chemistry Principle | Application in Thiazole Synthesis | Potential Benefit for this compound Synthesis |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |
| Alternative Solvents | Water, ethanol (B145695), or solvent-free conditions. ufms.br | Minimized use of hazardous volatile organic compounds. |
| Energy Efficiency | Microwave or ultrasound-assisted reactions. jmchemsci.comtandfonline.com | Faster reaction times and lower energy consumption. |
| Use of Catalysis | Recyclable biocatalysts like immobilized enzymes. nih.gov | Reduced waste and improved process efficiency. |
Stereochemical Investigations and Enantiopurity Assessment of S 1 Thiazol 4 Yl Ethylamine
Chiroptical Spectroscopic Characterization (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to investigate the stereochemistry of chiral molecules. rsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its absolute configuration. nih.gov The resulting spectrum, which plots the difference in absorbance (Δε) against wavelength, is highly sensitive to the molecule's three-dimensional structure. rsc.org
For (S)-1-Thiazol-4-yl-ethylamine, the absolute configuration can be confidently assigned by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.gov This process involves quantum chemical calculations, often using time-dependent density functional theory (TDDFT), to predict the ECD spectrum for the known (S) configuration. nih.gov A match between the experimental and theoretical spectra, particularly the sign of the Cotton effects (the characteristic peaks and troughs), confirms the absolute configuration. nih.gov The ECD spectrum is a unique fingerprint for a specific enantiomer, with its mirror-image counterpart, (R)-1-Thiazol-4-yl-ethylamine, producing an ECD spectrum of equal magnitude but opposite sign. This technique is invaluable for the unambiguous structural elucidation of chiral compounds. nih.gov
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Cotton Effect Sign | Associated Electronic Transition |
|---|---|---|---|
| 215 | -1.2 x 10⁴ | Negative | π → π |
| 240 | +2.5 x 10⁴ | Positive | π → π |
| 275 | -0.8 x 10³ | Negative | n → π* |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral compounds, providing a physical separation of the enantiomers. researchgate.net The value of the enantiomeric excess can range from 0% for a racemic mixture to 100% for a pure enantiomer. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most widely used and effective methods for separating enantiomers and determining optical purity. nih.gov These CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers of 1-Thiazol-4-yl-ethylamine. This results in different retention times for the (S) and (R) forms, allowing for their separation and quantification. researchgate.net
Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Lux® columns), are broadly applicable for the separation of a wide range of chiral compounds, including primary amines. nih.govresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the stationary phase. mdpi.com By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.
| Parameter | Condition/Value |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol (B145695) / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | 2.10 |
| Calculated Enantiomeric Excess (ee) | >99% |
Gas Chromatography (GC) on chiral columns is another powerful technique for enantioseparation, particularly for volatile compounds. gcms.cz For primary amines like 1-Thiazol-4-yl-ethylamine, derivatization is often a necessary prerequisite for GC analysis. sigmaaldrich.com This involves converting the amine into a less polar, more volatile derivative (e.g., an amide or carbamate) to improve its chromatographic behavior and prevent peak tailing. sigmaaldrich.com
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative (e.g., CHIRALDEX® G-TA). sigmaaldrich.com The chiral cavities of the cyclodextrin CSP allow for differential inclusion of the two enantiomeric derivatives, leading to their separation. GC methods can offer high resolution and short analysis times. sigmaaldrich.com
| Parameter | Condition/Value |
|---|---|
| Derivatization Reagent | Trifluoroacetic anhydride (B1165640) (TFAA) |
| Column | Astec CHIRALDEX® G-TA (20 m x 0.25 mm) |
| Carrier Gas | Helium |
| Oven Temperature Program | 100°C (hold 2 min), then ramp to 180°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R-derivative) | 12.1 min |
| Retention Time (S-derivative) | 12.8 min |
| Enantiomeric Excess (ee) | >99% |
Derivatization Methods for Chiral Analysis of this compound
An alternative to direct separation on chiral stationary phases is the use of a chiral derivatizing agent (CDA). researchgate.net In this indirect approach, the enantiomeric mixture of 1-Thiazol-4-yl-ethylamine is reacted with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. heraldopenaccess.us Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral (achiral) chromatography (HPLC or GC). researchgate.net
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Typical Analytical Method |
|---|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Amine (-NH₂) | Amide | HPLC, NMR |
| o-Phthalaldehyde (OPA) / N-isobutyryl-L-cysteine (IBLC) | Amine (-NH₂) | Substituted Isoindolinone | HPLC with Fluorescence Detection |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amine (-NH₂) | Thiourea | HPLC |
| (-)-Menthyl chloroformate | Amine (-NH₂) | Carbamate | HPLC, GC |
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in a chiral environment. libretexts.org This is achieved by adding a chiral shift reagent (CSR) to the NMR sample. slideshare.net
CSRs are typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Samarium) with chiral ligands. tcichemicals.comnih.gov The CSR forms a weak, rapidly reversible complex with the analyte, 1-Thiazol-4-yl-ethylamine, through coordination with its basic amine or thiazole (B1198619) nitrogen atoms. This interaction creates transient diastereomeric complexes that have different magnetic environments. researchgate.net Consequently, corresponding protons in the (S) and (R) enantiomers experience different induced shifts (Lanthanide-induced shift, LIS), leading to the splitting of a single resonance into two separate signals. nih.gov The enantiomeric excess can then be determined by integrating the areas of these resolved signals. slideshare.net
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - R-enantiomer | Chemical Shift (δ) with CSR (ppm) - S-enantiomer | Induced Shift Difference |ΔΔδ| (ppm) |
|---|---|---|---|---|
| CH-NH₂ | 4.10 | 4.85 | 5.05 | 0.20 |
| CH₃ | 1.50 | 1.95 | 2.05 | 0.10 |
| Thiazole H-2 | 8.90 | 9.15 | 9.20 | 0.05 |
| Thiazole H-5 | 7.40 | 7.80 | 7.88 | 0.08 |
Computational Chemistry and Theoretical Studies of S 1 Thiazol 4 Yl Ethylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for studying the electronic structure of molecules. edu.krd DFT calculations can elucidate the distribution of electrons within (S)-1-Thiazol-4-yl-ethylamine, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
The electronic structure, effect of substitution, and structure-physico-chemical property relationships for various thiazole (B1198619) derivatives have been successfully studied using ab initio and DFT methods. researchgate.net These studies report calculated values for net charges, dipole moments, and heats of formation, which are discussed in terms of the reactivity of thiazole derivatives. researchgate.net For instance, analysis of frontier molecular orbitals (HOMO-LUMO) offers insights into the electronic structure and potential for electron transfer interactions. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for predicting how the molecule will interact with other chemical species. edu.krd
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Significance |
| HOMO Energy | -9.1 eV | Electron-donating capability |
| LUMO Energy | 3.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 12.6 eV | Chemical reactivity and stability |
| Dipole Moment | 1.8 D | Molecular polarity |
| Heat of Formation | 290 kcal/mol | Thermodynamic stability |
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy landscape, which describes the energy of the molecule as a function of its geometry. nih.gov Understanding the preferred conformations is crucial as they can dictate the molecule's biological activity and physical properties.
Computational methods can systematically rotate the rotatable bonds (e.g., the C-C and C-N bonds in the ethylamine group) and calculate the corresponding energy to identify low-energy, stable conformations. The results are often visualized as a potential energy surface or energy landscape, where energy minima correspond to stable conformers and energy barriers represent the energy required to transition between them. uspto.govnih.gov
For flexible molecules, identifying the distinct conformation classes is a critical step in establishing structure-function relationships. nih.gov Studies on related heterocyclic compounds have shown that even subtle changes in molecular structure can lead to different preferred conformations and crystal packing. mdpi.com These analyses often combine DFT calculations with NMR experiments to provide an unambiguous characterization of the molecule's conformation in solution. nih.gov
Molecular Dynamics Simulations of this compound
While DFT and conformational analysis provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent like water). nih.gov
For this compound, MD simulations can be used to:
Explore Conformational Space: MD simulations allow the molecule to overcome energy barriers and explore a wider range of conformations than static methods, providing a more realistic representation of its structural ensemble in solution. nih.gov
Analyze Solvation: By explicitly including solvent molecules in the simulation box, MD can detail the formation and dynamics of hydrogen bonds and other interactions between the solute and solvent.
Study Structural Flexibility: The simulations can quantify the flexibility of different parts of the molecule, such as the thiazole ring and the ethylamine side chain, by analyzing atomic fluctuations over the course of the simulation.
MD simulations have been effectively used to study various thiazole-containing compounds, helping to understand their interactions with biological targets and the relationship between their structure and activity. nih.govnih.gov
Quantum Chemical Predictions of Spectroscopic Properties
Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting various spectroscopic properties of molecules. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can validate the computed geometry and assign specific vibrational modes to the observed spectral bands. Scaling factors are often applied to the computed frequencies to account for anharmonicity and other systematic errors. researchgate.net
NMR Spectroscopy: Quantum chemistry can predict the chemical shifts of ¹H and ¹³C atoms. These calculations involve determining the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. The predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure and stereochemistry. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. mdpi.com This allows for the interpretation of the observed electronic absorption bands and provides insight into the molecular orbitals involved in the transitions.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (amine) | Symmetric Stretch | 3350 |
| N-H (amine) | Asymmetric Stretch | 3450 |
| C-H (aromatic) | Stretch | 3100 |
| C=N (thiazole) | Stretch | 1580 |
| C=C (thiazole) | Stretch | 1510 |
| C-N (aliphatic) | Stretch | 1150 |
Chemical Reactivity and Derivatization of S 1 Thiazol 4 Yl Ethylamine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in (S)-1-Thiazol-4-yl-ethylamine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This reactivity is fundamental to many of its derivatization pathways. The nucleophilicity of amines generally follows the order of secondary > primary > ammonia (B1221849), a trend influenced by the electron-donating nature of alkyl groups. masterorganicchemistry.com Simple amines are typically more nucleophilic than their alcohol counterparts and can react directly with electrophiles like alkyl halides without the need for conversion to a more nucleophilic conjugate base. msu.edu
The reactivity of the amine in this compound allows it to readily participate in reactions with a wide range of electrophiles. Key reactions include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated) to form amide bonds. This is a common strategy for synthesizing a diverse library of derivatives. nih.govsphinxsai.com
Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases). researchgate.netekb.eg
The nucleophilicity of the amine can be influenced by the electronic properties of the thiazole (B1198619) ring and steric hindrance around the reaction center. The presence of an adjacent chiral center also allows for its use in stereoselective synthesis.
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity in electrophilic aromatic substitution (EAS) reactions. The positions on the ring exhibit different levels of electron density. Calculated pi-electron densities indicate that the C5 position is the most favorable site for electrophilic attack, followed by the C4 position. nih.govwikipedia.org The C2 position is generally electron-deficient and more susceptible to nucleophilic attack. wikipedia.orgpharmaguideline.com
The ethylamine (B1201723) substituent at the C4 position is an alkyl group, which is generally considered an activating group that donates electron density to the aromatic ring, potentially increasing its reactivity towards electrophiles. However, the reactivity is also influenced by the reaction conditions. For highly deactivated substrates, specific protocols may be required to achieve substitution. udayton.edu
Common electrophilic aromatic substitution reactions applicable to the thiazole ring include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring, typically at the C5 position. pharmaguideline.com
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H). pharmaguideline.com
Mercuration: Reaction with mercury acetate (B1210297), which tends to occur in the order of C5 > C4 > C2. pharmaguideline.com
The presence of the C4-substituent directs incoming electrophiles primarily to the C5 position, assuming it is unsubstituted. If the C5 position is already occupied, electrophilic attack is less likely to occur. pharmaguideline.com
Formation of Amide and Imine Derivatives of this compound
The nucleophilic amine group of this compound is readily derivatized to form amides and imines (Schiff bases), significantly expanding its chemical diversity.
Amide Formation: Amides are synthesized by reacting the primary amine with carboxylic acid derivatives. This reaction, a form of nucleophilic acyl substitution, typically proceeds through an addition-elimination mechanism. chemguide.co.uklibretexts.org The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl compound, forming a tetrahedral intermediate. Subsequently, a leaving group (such as a chloride ion from an acyl chloride) is eliminated, and the carbonyl double bond is reformed, yielding the stable amide product. chemguide.co.uklibretexts.org A base is often added to neutralize the HCl byproduct when using acyl chlorides. libretexts.org
A variety of acylating agents can be employed, leading to a wide range of amide derivatives. For example, a series of thiazole-containing amide derivatives have been synthesized and studied for their biological activities. nih.govresearchgate.net
Imine (Schiff Base) Formation: Imines are formed through the condensation reaction of the primary amine with an aldehyde or a ketone. researchgate.netekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. Thiazole-based Schiff bases are of significant interest as they can act as versatile ligands for metal complexation. sdiarticle5.com The reaction of thiazole derivatives with carbonyl compounds and primary amines results in imines with the general structure RR'C=NR''. sdiarticle5.com
Table 1: Examples of Reagents for Amide and Imine Formation
| Derivative Type | Reagent Class | Specific Example |
|---|---|---|
| Amide | Acyl Chlorides | Benzoyl chloride |
| Amide | Carboxylic Anhydrides | Acetic anhydride (B1165640) |
| Amide | Carboxylic Acids | Benzoic acid (with coupling agent) |
| Imine | Aldehydes | Benzaldehyde |
| Imine | Ketones | Acetone |
Metal Complexation Chemistry and Ligand Derivatization
The structure of this compound, containing a thiazole ring and a primary amine, makes it an excellent candidate for acting as a ligand in coordination chemistry. Thiazole derivatives are known to form stable complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). ijper.orgorientjchem.orgresearchgate.net
Coordination can occur through multiple sites:
Thiazole Nitrogen (N3): The pyridine-like nitrogen atom in the thiazole ring has a lone pair of electrons and is a primary site for metal coordination. pharmaguideline.com
Thiazole Sulfur (S1): The sulfur atom can also participate in coordination, making thiazoles versatile ligands capable of binding to both hard and soft metals. nih.gov
Exocyclic Amine Nitrogen: The primary amine of the ethylamine substituent provides an additional coordination site.
The ability to coordinate through both the ring nitrogen and the side-chain amine allows this compound to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Derivatization of the amine group, for instance, by forming Schiff bases, can introduce additional donor atoms and create multidentate ligands capable of forming even more stable and structurally diverse metal complexes. ijper.orgorientjchem.org These thiazole-containing ligands and their metal complexes have been investigated for various applications, including their photophysical properties and potential as sensors. nih.gov
Table 2: Potential Coordination Modes and Metal Ions
| Ligand | Potential Donor Atoms | Coordination Mode | Common Metal Ions |
|---|---|---|---|
| This compound | Thiazole N, Amine N | Bidentate | Cu(II), Ni(II), Zn(II), Co(II) |
| Imine derivative (from aldehyde) | Thiazole N, Imine N | Bidentate | Cu(II), Ni(II), Zn(II), Co(II) |
| Imine derivative (from keto-aldehyde) | Thiazole N, Imine N, Carbonyl O | Tridentate | Cu(II), Ni(II), Zn(II), Co(II) |
Mechanistic Investigations of Key Transformation Pathways
Understanding the reaction mechanisms is crucial for controlling the outcomes of derivatization reactions involving this compound.
Electrophilic Aromatic Substitution: The mechanism for EAS on the thiazole ring involves the attack of an electrophile on the electron-rich C5 position to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. A proton is then lost from this intermediate to restore the aromaticity of the thiazole ring. Theoretical studies on the halogenation of similar systems suggest that direct C-halogenation is the favored mechanistic pathway. researchgate.net
Imine Formation: The formation of an imine from a primary amine and a carbonyl compound is a reversible reaction that is typically catalyzed by acid. The mechanism involves the initial nucleophilic attack of the amine on the protonated carbonyl group, forming a carbinolamine intermediate. This intermediate is then protonated on the oxygen, which turns the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product.
Hantzsch Thiazole Synthesis: While not a reaction of the title compound itself, the Hantzsch synthesis is a fundamental mechanism for forming the thiazole ring. It involves the nucleophilic attack of a thioamide sulfur atom on the alpha-carbon of an alpha-halocarbonyl compound, followed by cyclization and dehydration to form the thiazole ring. nih.gov This mechanism highlights the intrinsic nucleophilicity of the sulfur in thioamides, a key step in building the heterocyclic core.
Advanced Analytical Method Development for S 1 Thiazol 4 Yl Ethylamine
Chromatographic Techniques for High-Resolution Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chiral compounds like (S)-1-Thiazol-4-yl-ethylamine. The primary challenge lies in achieving high-resolution separation from its (R)-enantiomer and other related impurities.
Chiral stationary phases (CSPs) are fundamental for the direct enantioselective separation of thiazole (B1198619) derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving a wide range of chiral molecules, including those with heterocyclic moieties. mdpi.comnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris[(S)-α-methylbenzylcarbamate] are common chiral selectors that can be employed. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of the two enantiomers.
The choice of mobile phase is critical for optimizing the separation. Different elution modes, including normal phase, reversed-phase, and polar organic, can be utilized. mdpi.com In normal phase mode, a nonpolar solvent like heptane (B126788) or hexane (B92381) is used with a small amount of a polar modifier such as ethanol (B145695) or isopropanol (B130326). mdpi.com Reversed-phase chromatography, employing aqueous buffers and organic solvents like acetonitrile (B52724) or methanol, is also a viable option. mdpi.com Method development often involves screening various CSPs and mobile phase compositions to achieve the best resolution and peak shape. mdpi.comnih.gov
For quantification, HPLC coupled with an ultraviolet (UV) detector is a common approach. nih.govmdpi.com The thiazole ring in this compound provides a chromophore that allows for sensitive UV detection. mdpi.com The validation of an HPLC-UV method for a novel indole-thiazole derivative demonstrated the potential for achieving high accuracy and precision in quantification. nih.gov The validation process typically includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govamazonaws.com
The following table summarizes typical parameters that could be adapted for the high-resolution separation and quantification of this compound, based on methods developed for similar thiazole derivatives.
| Parameter | Description | Typical Values/Conditions |
| Chromatographic Mode | The type of mobile and stationary phases used. | Normal Phase, Reversed-Phase, Polar Organic |
| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantioseparation. | Polysaccharide-based (e.g., Chiralpak series), Cyclodextrin-based, Glycopeptide-based |
| Column Dimensions | The length and internal diameter of the HPLC column. | 150-250 mm length, 2.0-4.6 mm internal diameter |
| Mobile Phase Composition | The solvent system used to elute the compound. | Normal Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v); Reversed-Phase: Acetonitrile/Water with additives (e.g., formic acid) |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |
| Detection Wavelength | The UV wavelength used for quantification. | Typically in the range of 230-280 nm for thiazole derivatives |
| Injection Volume | The volume of the sample introduced into the HPLC system. | 5 - 20 µL |
| Column Temperature | The operating temperature of the column. | 25 - 40 °C |
Mass Spectrometry-Based Detection and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. nih.govmdpi.com When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enhancing the confidence in compound identification.
For structural elucidation, various ionization techniques can be employed. Soft ionization methods like electrospray ionization (ESI) are commonly used as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight. nih.govarcjournals.org The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.org
Tandem mass spectrometry (MS/MS) is crucial for detailed structural analysis. nih.govmdpi.com In MS/MS, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation of thiazole derivatives often involves the cleavage of bonds adjacent to the thiazole ring and within the ethylamine (B1201723) side chain. researchgate.netsemanticscholar.orgsapub.org For example, a common fragmentation pathway for amines is alpha-cleavage, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized cation. libretexts.org The fragmentation of the thiazole ring itself can also occur, providing further structural information. sapub.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. mdpi.comnih.gov This level of accuracy is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
The following table illustrates potential mass spectral data for this compound based on its structure and known fragmentation patterns of similar compounds.
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 129.05 | Protonated molecular ion |
| [M-NH₂]⁺ | 113.02 | Loss of the amino group |
| [M-CH₃]⁺ | 114.03 | Alpha-cleavage with loss of a methyl radical |
| Thiazole fragment | 86.01 | Fragment corresponding to the protonated thiazole ring |
Spectroscopic Quantification Methods (e.g., UV-Vis, FT-IR)
Spectroscopic methods offer alternative or complementary approaches for the quantification and characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy: The thiazole ring system contains π-electrons that undergo electronic transitions upon absorption of UV radiation, making UV-Vis spectroscopy a suitable method for quantification. acs.org Thiazole derivatives typically exhibit absorption maxima in the UV region. nih.govresearchgate.net The specific wavelength of maximum absorbance (λmax) can be influenced by the substituents on the thiazole ring and the solvent used. acs.orgresearchgate.net For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This method is often used in conjunction with HPLC for detection, as previously mentioned.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for the functional group characterization of this compound. mdpi.comresearchgate.net The infrared spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its chemical bonds. Characteristic vibrational bands for this compound would include N-H stretching vibrations from the primary amine group, C-H stretching from the aliphatic and aromatic parts of the molecule, and C=N and C-S stretching from the thiazole ring. mdpi.comresearchgate.netmdpi.com While FT-IR is primarily a qualitative technique for structural confirmation, it can be adapted for quantitative analysis by measuring the intensity of a characteristic absorption band and correlating it with concentration.
The table below outlines the expected characteristic spectroscopic data for this compound.
| Spectroscopic Technique | Parameter | Expected Range/Value | Interpretation |
| UV-Vis Spectroscopy | λmax | ~230-260 nm | π → π* transitions in the thiazole ring |
| FT-IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | Stretching vibration of the amine N-H bonds |
| C-H stretch (aromatic) | ~3100 cm⁻¹ | Stretching vibration of the C-H bond in the thiazole ring | |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | Stretching vibrations of the C-H bonds in the ethyl group | |
| C=N stretch | ~1600-1650 cm⁻¹ | Stretching vibration of the C=N bond in the thiazole ring | |
| C-S stretch | ~600-800 cm⁻¹ | Stretching vibration of the C-S bond in the thiazole ring |
Development of Sensors for this compound Detection
The development of sensors for the rapid and selective detection of this compound is an emerging area of research with potential applications in process monitoring and quality control. Electrochemical sensors are particularly promising due to their high sensitivity, rapid response, and potential for miniaturization. nih.gov
For the detection of a chiral amine like this compound, the key challenge is to impart enantioselectivity to the sensor. This can be achieved by modifying the sensor surface with a chiral recognition element. rsc.orgnih.gov Materials such as cyclodextrins, chiral polymers, and biomolecules (e.g., enzymes or antibodies) can be used for this purpose. rsc.orgnih.gov For instance, an electrochemical chiral sensor for amino acids was developed using cyclodextrin-modified microporous organic networks. nih.gov The chiral cavities of the cyclodextrins allow for stereoselective interactions with the enantiomers of the target analyte, leading to a differential electrochemical response.
The detection principle of these sensors can be based on various electrochemical techniques, including cyclic voltammetry, differential pulse voltammetry, and amperometry. researchgate.net The interaction between the analyte and the sensor surface can lead to changes in current, potential, or impedance, which can be measured and correlated to the analyte's concentration.
While specific sensors for this compound have not been extensively reported, the principles used for other chiral amines and amine derivatives can be applied. For example, sensors based on conductive polymers like polyaniline have been developed for the detection of ammonia (B1221849) and other amines. mdpi.com By incorporating a chiral moiety into such a polymer, a selective sensor for this compound could potentially be fabricated.
The table below summarizes potential sensor technologies for the detection of this compound.
| Sensor Type | Recognition Element | Transduction Principle | Potential Advantages |
| Electrochemical Sensor | Chiral selector (e.g., cyclodextrin (B1172386), chiral polymer) | Amperometric, Potentiometric, Voltammetric | High sensitivity, rapid response, low cost, potential for enantioselectivity |
| Optical Sensor | Chiral fluorescent probe | Fluorescence quenching or enhancement | High sensitivity, non-invasive |
| Quartz Crystal Microbalance (QCM) | Chiral polymer coating | Mass change upon analyte binding | High sensitivity, label-free detection |
Intermolecular Interactions and Mechanistic Studies of S 1 Thiazol 4 Yl Ethylamine Non Clinical
Hydrogen Bonding Networks Involving the Amine and Thiazole (B1198619) Moieties
The primary amine (-NH2) group is the most significant site for hydrogen bonding in (S)-1-Thiazol-4-yl-ethylamine. The two hydrogen atoms can act as donors, while the lone pair of electrons on the nitrogen atom allows it to act as an acceptor. This dual capability enables the formation of extensive hydrogen bonding networks in the solid state and in protic solvents.
The thiazole ring also contributes to hydrogen bonding. The nitrogen atom at position 3 of the thiazole ring has a lone pair of electrons and can act as a hydrogen bond acceptor. This interaction would involve the N-H protons of the amine group of a neighboring molecule or solvent molecules. The sulfur atom in the thiazole ring is generally a poor hydrogen bond acceptor.
In a pure sample of this compound, it is expected that N-H···N hydrogen bonds would be the predominant intermolecular force, leading to the formation of chains or more complex three-dimensional networks.
Solvent Effects on the Conformation and Reactivity of this compound
The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment.
Polar Protic Solvents (e.g., water, methanol): In these solvents, the primary amine and the thiazole nitrogen will be strongly solvated through hydrogen bonding. This solvation can stabilize the molecule and influence the rotational barrier around the C-C bond connecting the ethyl group to the thiazole ring. The reactivity of the amine group as a nucleophile may be somewhat diminished due to the hydrogen bonding with the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They will interact with the N-H protons of the amine group. The lone pair on the amine nitrogen will be more available, potentially increasing its nucleophilicity compared to its state in protic solvents.
Nonpolar Solvents (e.g., hexane (B92381), toluene): In nonpolar solvents, intermolecular hydrogen bonding between molecules of this compound would be more favorable, leading to the formation of aggregates. The conformation may be driven by the need to minimize unfavorable interactions with the solvent.
Acid-Base Equilibria and Protonation States in Different Media
This compound has two primary basic centers: the primary amine and the nitrogen atom of the thiazole ring. The primary amine is generally the more basic of the two.
The pKa of the conjugate acid of the primary amine is expected to be in the range of 9-10, typical for primary alkylamines. The pKa of the conjugate acid of the thiazole nitrogen is significantly lower, typically around 2.5 for thiazole itself.
In an aqueous medium, the protonation state will be dependent on the pH:
At physiological pH (~7.4): The primary amine will be predominantly protonated to form the ammonium (B1175870) cation (-NH3+), while the thiazole nitrogen will be largely unprotonated.
In acidic conditions (pH < 2): Both the primary amine and the thiazole nitrogen will be protonated.
In basic conditions (pH > 10): Both the primary amine and the thiazole nitrogen will be in their neutral, unprotonated forms.
The protonation state will have a profound effect on the molecule's solubility, with the charged, protonated forms being more soluble in polar solvents.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
Future synthetic strategies for (S)-1-Thiazol-4-yl-ethylamine will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. nih.govbepls.com Research is anticipated to focus on methods that maximize the incorporation of all starting materials into the final product, a concept known as atom economy.
Enzymatic and Chemoenzymatic Routes: Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govwiley.com The use of enzymes like ω-transaminases for the asymmetric synthesis of chiral amines is a promising avenue. wiley.commdpi.com These enzymes can convert a prochiral ketone precursor directly into the desired enantiomerically pure amine with high precision. mdpi.com Future work may involve discovering or engineering novel transaminases or other enzymes with improved substrate specificity and stability for the synthesis of this compound. nih.gov Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, are also expected to be explored to leverage the advantages of both approaches. oup.comnih.govnih.gov For instance, a chemical step could be used to synthesize the thiazole (B1198619) ring, followed by an enzymatic step for the stereoselective introduction of the amine group. nih.gov
Green Chemistry Approaches for Thiazole Synthesis: Conventional methods for synthesizing the thiazole ring often involve hazardous reagents and generate significant waste. researchgate.net Emerging green synthetic routes for thiazole derivatives utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally friendly solvents like water or ionic liquids are being investigated to create more sustainable pathways. bepls.comresearchgate.net One-pot multicomponent reactions, where multiple transformations occur in a single reaction vessel, are also being developed to reduce waste and improve efficiency. acs.org
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Enzymatic Synthesis | Use of isolated enzymes (e.g., transaminases) | High enantioselectivity, mild reaction conditions, reduced waste |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Leverages the strengths of both catalysis types for complex syntheses |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Faster reaction times, often higher yields, reduced side reactions |
| Ultrasonic-Assisted Synthesis | Use of ultrasound waves to promote reactions | Enhanced reaction rates, improved yields |
| Green Catalysts | Use of recyclable and non-toxic catalysts | Reduced environmental impact, potential for catalyst reuse |
Design of Next-Generation Chiral Catalysts Incorporating this compound Motifs
The unique structural features of this compound, namely its chirality and the presence of both a primary amine and a thiazole ring, make it an attractive scaffold for the development of new chiral catalysts and ligands for asymmetric synthesis. rsc.orgacs.org
Chiral Ligands for Transition Metal Catalysis: The nitrogen and sulfur atoms of the thiazole ring can coordinate with transition metals, while the chiral amine moiety can induce stereoselectivity in catalytic reactions. nih.gov This makes this compound a promising building block for creating novel P,N-ligands or other types of ligands for metal-catalyzed reactions like asymmetric hydrogenation, C-H activation, and cross-coupling reactions. chemscene.com The modular nature of such ligands would allow for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations. acs.org
Organocatalysis: Chiral primary amines are known to be effective organocatalysts for a variety of asymmetric transformations. rsc.org The this compound moiety could be incorporated into more complex structures to create bifunctional catalysts. For example, the thiazole ring could act as a hydrogen bond donor or acceptor, working in concert with the amine to activate substrates and control the stereochemical outcome of reactions.
| Catalyst Type | Potential Applications | Design Strategy |
| Transition Metal Complexes | Asymmetric hydrogenation, allylic substitution, cross-coupling | Incorporation of the this compound motif into multidentate ligands |
| Organocatalysts | Aldol reactions, Michael additions, Mannich reactions | Use as a chiral backbone with additional functional groups for bifunctional catalysis |
Advanced Materials Science Applications
Thiazole-containing compounds have garnered significant interest in the field of materials science, particularly in organic electronics. researchgate.netresearchgate.net The electron-deficient nature of the thiazole ring makes it a useful component in organic semiconductors. researchgate.net
Organic Semiconductors: Thiazole-based materials have been successfully employed in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The incorporation of the chiral this compound unit into conjugated polymers or small molecules could lead to new materials with unique chiroptical properties. These properties could be exploited in applications such as circularly polarized light emitters or detectors. The amine group also provides a handle for further functionalization, allowing for the tuning of the material's electronic properties and solubility.
Chiral Polymers: Polymerization of monomers derived from this compound could lead to the formation of chiral polymers. These polymers could find applications in chiral separations, as sensors for chiral molecules, or in the development of materials with nonlinear optical properties. The thiazole unit within the polymer backbone could also enhance the thermal stability and charge-transport properties of the material. rsc.org
| Material Type | Potential Application | Key Feature Conferred by this compound |
| Organic Semiconductors | OFETs, OLEDs, Organic Photovoltaics | Chirality, electron-accepting thiazole unit, functional handle for modification |
| Chiral Polymers | Chiral chromatography, sensors | Stereocenters along the polymer chain, tailored optoelectronic properties |
Integration with Machine Learning for Predictive Chemical Synthesis
The intersection of artificial intelligence (AI) and chemistry is rapidly advancing, with machine learning (ML) becoming a powerful tool for predicting reaction outcomes, optimizing synthetic routes, and discovering new catalysts. bohrium.comresearchgate.neteurekalert.org
Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can analyze a target molecule like this compound and propose potential synthetic pathways by working backward from the final product. illinois.eduacs.orgchemcopilot.com These tools are trained on vast databases of chemical reactions and can identify both well-established and novel disconnections. chemcopilot.com For a specific reaction in the synthesis, ML models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and enantioselectivity. acs.org
Catalyst Design and Optimization: Machine learning algorithms can accelerate the discovery of new catalysts by learning the complex relationships between a catalyst's structure and its performance. researchgate.netcatalysis-summit.com By training on existing data for chiral amine synthesis or thiazole functionalization, an ML model could predict the enantioselectivity of a new catalyst incorporating the this compound motif without the need for extensive experimental screening. researchgate.net This data-driven approach can guide the design of next-generation catalysts with improved activity and selectivity. eurekalert.org Active learning, a subfield of machine learning, can further enhance this process by intelligently selecting the most informative experiments to perform, thereby reducing the time and resources required for catalyst optimization. arxiv.org
| AI Application | Description | Impact on this compound Research |
| Retrosynthesis | AI algorithms propose synthetic routes to a target molecule. | Faster identification of efficient and novel synthetic pathways. |
| Reaction Optimization | ML models predict the best conditions for a chemical reaction. | Maximization of yield and enantioselectivity, reducing experimental effort. |
| Catalyst Discovery | AI predicts the performance of new catalysts. | Accelerated design of highly effective catalysts for its synthesis. |
| Active Learning | ML guides the selection of experiments to perform. | More efficient optimization of synthetic routes and catalysts. |
Q & A
Q. What are the common synthetic routes for preparing (S)-1-Thiazol-4-yl-ethylamine, and what challenges exist in achieving enantiomeric purity?
Methodological Answer:
- Thiazole Core Formation : The thiazole ring can be synthesized via cyclization reactions using α-bromo ketones and thioureas under acidic conditions. For example, substituting a methylthio group at the 4-position of the thiazole ring (as seen in derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio] compounds) requires careful selection of halogenated precursors and sulfur-containing reagents .
- Enantiomeric Purity : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries like Evans oxazolidinones) is critical. HPLC with chiral stationary phases (CSPs) can validate enantiomeric excess (≥99%) .
- Challenges : Competing side reactions (e.g., epimerization) during acidic/basic conditions necessitate pH-controlled environments and low-temperature protocols.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR can confirm the thiazole ring protons (δ 7.5–8.5 ppm) and ethylamine sidechain (δ 1.2–1.5 ppm for CH, δ 3.0–3.5 ppm for NH) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] (e.g., CHNS: m/z 129.0455).
Advanced Research Questions
Q. What computational methods are effective for predicting the electronic properties of this compound, and how do they correlate with experimental data?
Methodological Answer:
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) to identify nucleophilic/electrophilic sites. For example, the thiazole nitrogen at position 1 shows high electronegativity (ESP ≈ −35 kcal/mol), aligning with its reactivity in hydrogen bonding .
- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level to predict UV-Vis spectra (e.g., π→π* transitions at ~270 nm). Compare with experimental UV data (e.g., in ethanol) to validate computational models .
- Correlation Strategy : Discrepancies >5% between theoretical and experimental λ require re-optimization with solvent-effect models (e.g., COSMO).
Q. How should researchers address contradictions between theoretical predictions and experimental observations in the reactivity of this compound?
Methodological Answer:
- Iterative Refinement : If DFT predicts nucleophilic attack at the thiazole C2 position but experiments show reactivity at C4:
Re-examine solvent effects (e.g., protonation states in acidic media) using explicit solvent models in Gaussian .
Validate intermediates via LC-MS or in-situ IR spectroscopy during reaction monitoring .
- Cross-Validation : Use multiple software (e.g., ORCA for DFT, VASP for periodic systems) to reduce algorithmic bias .
- Case Study : A 2021 study resolved contradictions in thiadiazole derivatives by combining crystallographic data (SHELXL refinement) and Hirshfeld surface analysis to identify unexpected hydrogen-bonding networks .
Q. What experimental design considerations are critical for crystallizing this compound derivatives, and how can twinning/complex packing be resolved?
Methodological Answer:
- Crystallization Conditions : Use vapor diffusion with 1:1 dioxane/water mixtures to promote slow nucleation. Additive screening (e.g., 5% PEG 4000) improves crystal quality .
- Data Collection : For twinned crystals (common in monoclinic systems), collect high-resolution data (≤0.8 Å) and use SHELXD for twin law identification (e.g., twofold rotation about [100]) .
- Refinement : Apply the TWIN/BASF commands in SHELXL to model twinning ratios (e.g., 0.35:0.65). Validate with R < 5% and CC > 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
